molecular formula C27H25N3O2S B2466831 (9-methyl-4-((4-methylbenzyl)thio)-2-(o-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol CAS No. 892415-96-2

(9-methyl-4-((4-methylbenzyl)thio)-2-(o-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol

Cat. No. B2466831
CAS RN: 892415-96-2
M. Wt: 455.58
InChI Key: WZDHFXAESMXQEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(9-methyl-4-((4-methylbenzyl)thio)-2-(o-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol is a useful research compound. Its molecular formula is C27H25N3O2S and its molecular weight is 455.58. The purity is usually 95%.
BenchChem offers high-quality (9-methyl-4-((4-methylbenzyl)thio)-2-(o-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (9-methyl-4-((4-methylbenzyl)thio)-2-(o-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Synthesis

Mono- and Dinuclear Nickel Complexes

Research involving P,N-type ligands and their nickel(II) complexes highlights applications in catalysis, particularly in the oligomerization of ethylene. The synthesis and structural analysis of these complexes reveal insights into the design of catalytic systems with potential utility in industrial processes (Kermagoret & Braunstein, 2008).

Chemical Reactions

Self-condensation of N-substituted Methanols

Research on the self-condensation of N-substituted methanols indicates a pathway to synthesize bis-compounds. This study contributes to the understanding of reaction mechanisms and synthesis strategies in organic chemistry (Torosyan et al., 2018).

Material Science

Pyrolysis for Compositional Analysis

The use of pyrolysis combined with gas chromatography and on-line alkylation demonstrates a method for the compositional analysis of liquid crystalline aromatic polyesters. This technique offers insights into the structural analysis of complex polymers, which is crucial for the development of advanced materials (Ohtani, Fujii, & Tsuge, 1991).

Organic Synthesis

Synthesis of Pyrano[2,3-d]pyrimidine Derivatives

The use of yttrium oxide as a catalyst for the synthesis of pyrano[2,3-d]pyrimidine derivatives in aqueous methanol media illustrates advancements in the synthesis of heterocyclic compounds. This research highlights the efficiency and environmental friendliness of using specific catalysts in organic synthesis (Bhagat et al., 2015).

properties

IUPAC Name

[14-methyl-5-(2-methylphenyl)-7-[(4-methylphenyl)methylsulfanyl]-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2S/c1-16-8-10-19(11-9-16)15-33-27-23-12-22-20(14-31)13-28-18(3)24(22)32-26(23)29-25(30-27)21-7-5-4-6-17(21)2/h4-11,13,31H,12,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDHFXAESMXQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9-methyl-4-((4-methylbenzyl)thio)-2-(o-tolyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol

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